molecular formula C18H9ClN2 B5198268 9-chloroacenaphtho[1,2-b]quinoxaline CAS No. 62686-20-8

9-chloroacenaphtho[1,2-b]quinoxaline

Cat. No. B5198268
CAS RN: 62686-20-8
M. Wt: 288.7 g/mol
InChI Key: UDAAKLDKYUMFHR-UHFFFAOYSA-N
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Description

9-chloroacenaphtho[1,2-b]quinoxaline is a chemical compound that has been studied for its potential applications in various fields . It is a type of 9-arylacenaphtho[1,2-b]quinoxaline, which are compounds that have been researched for their anticancer properties . The rigid, planar disc-like framework of acenapthoquinoxalines allows them to intercalate to helical DNA via π–π stacking .


Synthesis Analysis

The synthesis of 9-arylacenaphtho[1,2-b]quinoxaline analogues, which includes 9-chloroacenaphtho[1,2-b]quinoxaline, has been achieved via a Suzuki coupling reaction . This reaction has been used to introduce various aryl groups to the core moiety, extending the π-conjugation and enhancing the fluorescence properties of these compounds .


Molecular Structure Analysis

The molecular structure of 9-chloroacenaphtho[1,2-b]quinoxaline is characterized by a rigid, planar disc-like framework . This structure allows the compound to intercalate to helical DNA via π–π stacking .


Chemical Reactions Analysis

The chemical reactions involving 9-chloroacenaphtho[1,2-b]quinoxaline are primarily related to its synthesis. As mentioned earlier, the Suzuki coupling reaction is a key step in the synthesis of 9-arylacenaphtho[1,2-b]quinoxaline analogues .

Future Directions

The future directions for research on 9-chloroacenaphtho[1,2-b]quinoxaline are likely to focus on further exploring its potential applications, particularly in the field of cancer therapeutics . The development of new synthetic strategies and methodologies to improve the properties of 9-arylacenaphtho[1,2-b]quinoxaline analogues may also be a focus of future research .

properties

IUPAC Name

9-chloroacenaphthyleno[1,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClN2/c19-11-7-8-14-15(9-11)21-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)20-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAAKLDKYUMFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)Cl)N=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291657
Record name 9-Chloroacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62686-20-8
Record name 9-Chloroacenaphtho[1,2-b]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62686-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloroacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When 0.05 mole each of 4-chloro-o-phenylenediamine and acenaphthenequinone were reacted by the method of Example 7(A), 13 g. (90 percent yield) of 9-chloroacenaphtho-[1,2-b]quinoxaline, mp = 224°-225° C., were obtained
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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